Manganese borate octahydrate

Descripción

Contextual Significance of Hydrated Metal Borates in Inorganic Material Science

Hydrated metal borates are of significant importance in inorganic materials science due to their diverse and often useful properties. core.ac.uk Many of these compounds exhibit interesting optical, magnetic, and catalytic properties. For instance, some metal borates are used as nonlinear optical (NLO) materials for frequency conversion of laser light. dergipark.org.tr The presence of transition metals like manganese can impart magnetic properties, leading to the development of materials with unique magnetic orderings. aps.org Furthermore, the porous nature of some hydrated borate frameworks makes them potential candidates for applications in catalysis and as molecular sieves. The synthesis of new hydrated metal borates, often through methods like hydrothermal synthesis, is an active area of research aimed at discovering novel structures with enhanced functionalities. acs.orgscilit.com

Current Research Landscape Pertaining to Manganese Borate Octahydrate

Current research on this compound and related hydrated manganese borates is focused on several key areas. Synthetic chemists are exploring new routes, including hydrothermal and high-pressure methods, to create novel manganese borate phases with unique crystal structures and properties. researchgate.netscispace.com There is a strong emphasis on detailed structural characterization using single-crystal X-ray diffraction to understand the intricate coordination environments and network topologies. researchgate.netgeoscienceworld.org Researchers are also investigating the thermal behavior of these hydrated compounds, as the dehydration process can lead to the formation of anhydrous borates or manganese oxides with different functionalities. bibliotekanauki.plmdpi.com The magnetic and optical properties of these materials continue to be a subject of investigation, with the aim of developing new functional materials for various technological applications. aps.orgalfa-chemistry.com

Propiedades

Número CAS |

1303-95-3 |

|---|---|

Fórmula molecular |

B4H16MnO15 |

Peso molecular |

354.291 |

Nombre IUPAC |

3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;manganese(2+);octahydrate |

InChI |

InChI=1S/B4O7.Mn.8H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;;;/h;;8*1H2/q-2;+2;;;;;;;; |

Clave InChI |

CSVGDBUWFQPSCF-UHFFFAOYSA-N |

SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.O.O.O.[Mn+2] |

Origen del producto |

United States |

Chemical and Physical Properties of Manganese Borate Octahydrate

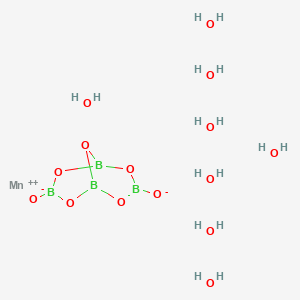

Manganese borate octahydrate is an inorganic compound with the chemical formula MnB₄O₇·8H₂O. nih.govncats.io It is also referred to as manganese tetraborate octahydrate. americanelements.com

| Property | Value |

| Chemical Formula | B₄H₁₆MnO₁₅ |

| Molecular Weight | 354.3 g/mol |

| Appearance | Typically a white or pale pink powder |

| Solubility | Slightly soluble in water |

Synthesis and Formation

Manganese borate octahydrate can be synthesized through aqueous solution methods. A common approach involves the reaction of a soluble manganese salt, such as manganese sulfate or manganese acetate, with boric acid or a soluble borate salt like borax (sodium tetraborate). dergipark.org.tr The reaction is typically carried out in an aqueous solution, and the product precipitates out. The stoichiometry of the reactants and the pH of the solution are critical parameters that influence the formation and purity of the desired this compound.

Thermal Decomposition

Aqueous Solution-Based Precipitation and Crystallization Techniques

Aqueous solution-based methods are common for producing manganese borates due to their relative simplicity and control over reaction parameters. These techniques typically involve the reaction of soluble manganese salts with a source of borate ions in an aqueous medium, leading to the precipitation or crystallization of the desired manganese borate hydrate.

Reaction Pathways Involving Manganese Salts and Boric Acid or Borates

The fundamental reaction in this synthetic approach is the combination of a manganese salt, often manganese sulfate or manganese chloride, with either boric acid or a borate salt, such as borax (sodium tetraborate). labinsights.nlalfa-chemistry.com When manganese sulfate and a borax solution are mixed, a white precipitate of manganese borate is formed. labinsights.nl The general process involves dissolving the manganese salt and the borate source in water, followed by mixing the solutions to initiate the precipitation of the manganese borate product. labinsights.nlalfa-chemistry.com The resulting solid can then be isolated through filtration. labinsights.nl

Influence of Stoichiometric Ratios and Reaction Conditions on Product Formation

The precise nature of the manganese borate product is highly dependent on the stoichiometric ratios of the reactants and the prevailing reaction conditions, including pH and temperature. By carefully controlling these parameters, different hydrated forms and compositions of manganese borate can be targeted. For instance, the reaction of manganese salts with boric acid in an aqueous solution at a specific stoichiometric ratio can lead to the crystallization of manganese borate upon solvent evaporation or cooling. labinsights.nlalfa-chemistry.com The pH of the solution plays a crucial role; for example, after the addition of the manganese sulfate solution to the borax solution, the reaction is typically stirred for a period to ensure completion, with the final pH influencing the product's characteristics. alfa-chemistry.com

Hydrothermal and Solvothermal Synthesis Routes for Manganese Borates

Hydrothermal and solvothermal methods offer pathways to synthesize crystalline manganese borates, often with unique structures and morphologies that are not accessible through simple precipitation. These techniques involve carrying out the synthesis in a sealed vessel, such as an autoclave, under elevated temperatures and pressures.

In hydrothermal synthesis, water is used as the solvent. This method has been successfully employed to create various manganese-containing borates. For example, one-dimensional nanostructures of manganese borates like Mn3B7O13OH and MnBO2OH have been synthesized via hydrothermal or solvothermal routes using reagents like ammonium tetraborate and manganese nitrate at elevated temperatures. researchgate.net Another example is the soft hydrothermal synthesis of a manganese sodium borophosphate hydrate, Na(H2O)[Mn(H2O)2(BP2O8)], from a MnCl2-Na3PO4-B2O3-H2O system. osti.gov

Solvothermal synthesis is similar to the hydrothermal method but utilizes a non-aqueous solvent. This approach can influence the resulting product due to the different solvent properties. Both hydrothermal and solvothermal methods have been shown to produce warwickite-type Mn2OBO3 nanoparticles, with the hydrothermal route being particularly effective for synthesizing nanorods at a neutral pH. researchgate.net

High-Pressure, High-Temperature Synthesis of Manganese Borate Polymorphs (e.g., α-MnB₂O₄)

The application of high-pressure and high-temperature (HP/HT) conditions is a powerful tool for synthesizing novel polymorphs of manganese borates that are not stable under ambient conditions. These extreme conditions can lead to denser crystal structures and different coordination environments for the manganese and boron atoms.

A notable example is the synthesis of α-MnB₂O₄. This high-pressure manganese borate was synthesized at 6.5 GPa and 1100 °C using a modified Walker-type multianvil apparatus. scispace.comresearchgate.netresearchgate.net The starting materials, a mixture of Mn₂O₃ and B₂O₃, were compressed and heated, leading to the formation of brownish, air-resistant crystals of α-MnB₂O₄. scispace.comresearchgate.net Interestingly, synthesizing this compound from a stoichiometric mixture of the reactants was not always successful, but it could be produced from a non-stoichiometric mixture of KMnO₄ and B₂O₃ under similar high-pressure conditions, albeit with more side products. scispace.comresearchgate.net During this synthesis, manganese is reduced to the +2 oxidation state. scispace.comresearchgate.net The resulting α-MnB₂O₄ is a monoclinic compound built from layers of corner-sharing BO₄ tetrahedra. scispace.comresearchgate.netresearchgate.netresearchgate.net

Other manganese borates, such as β-MnB₄O₇ and Mn₅(BO₃)₃OH, have also been synthesized under high-pressure conditions. researchgate.netresearchgate.net The synthesis of Mn₅(BO₃)₃OH was achieved at 2.5 GPa and 973 K. researchgate.net These high-pressure syntheses often result in structures where boron is exclusively in a four-fold coordination with oxygen, forming BO₄ tetrahedra. scispace.comresearchgate.net

| Compound | Synthesis Pressure (GPa) | Synthesis Temperature (°C) | Key Structural Feature |

| α-MnB₂O₄ | 6.5 | 1100 | Layers of corner-sharing BO₄ tetrahedra. scispace.comresearchgate.netresearchgate.net |

| β-MnB₄O₇ | High Pressure | High Temperature | Consists exclusively of BO₄ tetrahedra. researchgate.net |

| Mn₅(BO₃)₃OH | 2.5 | 700 | Contains BO₃ units. researchgate.net |

| γ-NiB₄O₇ | 5 | 900 | Acentric crystal structure. acs.org |

| Sc₃B₅O₁₂ | 6 | 1100 | Layers of condensed BO₄ tetrahedra. scispace.com |

Intercalation and Co-precipitation Methods for Layered Manganese Borate Derivatives

Intercalation and co-precipitation methods are primarily used for creating layered materials, such as layered double hydroxides (LDHs), which can incorporate borate anions. While not a direct synthesis of this compound, these methods are relevant for creating manganese-containing layered structures with borate functionalities.

Co-precipitation is a common technique for preparing LDHs. nih.gov This process involves the simultaneous precipitation of divalent and trivalent metal hydroxides from a solution containing the corresponding metal salts. nih.gov By controlling the pH, anionic species present in the solution, such as borate, can be intercalated between the hydroxide layers. nih.gov For instance, a monometallic manganese LDH has been synthesized through the oxidation of a Mn(II) salt, resulting in a structure containing both Mn(II) and Mn(III) states. semanticscholar.org

Anion exchange is another method where the existing anions in the interlayer of a pre-synthesized LDH are exchanged with other anions, like borate, from a solution. nih.gov The efficiency of this exchange depends on factors like layer charge density and the size of the guest anion. nih.gov These methods allow for the creation of layered manganese derivatives where borate ions are incorporated into the structure, potentially leading to materials with novel properties. The removal of borate from aqueous solutions has been demonstrated using a layered double hydroxide derived from dolomite, where borate is removed through both co-precipitation and intercalation. kyushu-u.ac.jp

Single Crystal and Powder X-ray Diffraction (XRD) Analysis

X-ray diffraction is a foundational technique for determining the atomic and molecular structure of a crystal. For this compound, this analysis would reveal the fundamental building blocks of its crystal lattice.

Determination of Crystal System, Space Group Symmetry, and Unit Cell Parameters

While specific data for the octahydrate is unavailable, analysis of the closely related manganese tetraborate nonahydrate (MnB₄O₇·9H₂O) reveals a triclinic crystal system. crystallography.net This system is characterized by three unequal crystallographic axes and three unequal angles. The space group for this nonahydrate is P-1. crystallography.net It is plausible that this compound would crystallize in a similar low-symmetry system due to the complex arrangement of borate anions, manganese cations, and water molecules.

The unit cell parameters for manganese tetraborate nonahydrate have been determined as follows:

| Parameter | Value (Å or °) |

| a | 10.76 Å |

| b | 9.9 Å |

| c | 7.98 Å |

| α | 57.85° |

| β | 103.67° |

| γ | 107.83° |

| Cell Volume | 682.297 ų |

| Data for MnB₄O₇·9H₂O from the Crystallography Open Database. crystallography.net |

It is anticipated that the unit cell parameters for the octahydrate would differ slightly from these values due to the variation in the number of water molecules within the crystal lattice.

Refinement of Atomic Positions and Interatomic Bond Distances

The refinement process in crystallography uses the diffraction data to pinpoint the precise location of each atom within the unit cell and to calculate the distances and angles between them. For manganese borates, this would involve defining the coordinates of the manganese, boron, and oxygen atoms.

In various manganese borate structures, Mn-O bond distances typically range from approximately 2.09 Å to 2.30 Å for octahedrally coordinated manganese. geoscienceworld.org Boron-oxygen bond lengths within BO₃ trigonal planar units and BO₄ tetrahedra are also well-established, with B-O distances generally falling between 1.35 Å and 1.51 Å. researchgate.netmaterialsproject.org It is expected that the structure of this compound would exhibit similar interatomic distances.

Neutron Powder Diffraction (NPD) for Comprehensive Structural Delineation

Neutron powder diffraction is a powerful complementary technique to XRD, particularly useful for locating light atoms like hydrogen. nist.gov In the context of this compound, NPD would be invaluable for determining the positions of the hydrogen atoms in the water molecules and any hydroxyl groups, thus providing a complete picture of the hydrogen bonding network. Furthermore, as manganese has a magnetic moment, NPD can be used to study magnetic ordering at low temperatures. aps.orgresearchgate.net While NPD studies have been conducted on other manganese borates to elucidate their magnetic structures aps.org, no such data is currently available for the octahydrate.

Coordination Environments of Manganese Ions within the Crystal Lattice

The chemical and physical properties of this compound are heavily influenced by the coordination environment of the manganese ions. Manganese is known for its versatile coordination chemistry, adopting various geometries depending on the surrounding ligands. rsdjournal.orgnumberanalytics.com

Analysis of Octahedral (MnO₆), Tetrahedral, and Heptacoordinated Manganese Centers

In crystalline solids, Mn²⁺ ions are commonly found in octahedral (six-coordinate) environments, often forming MnO₆ octahedra. materialsproject.orgresearchgate.net This is a prevalent coordination in many manganese borate compounds. researchgate.netaps.org However, other coordination numbers are also possible. For instance, in some complex borates, manganese can be found in five-coordinate geoscienceworld.org or even seven-coordinate geometries. materialsproject.org High-energy X-ray diffraction studies on manganese borate glasses have suggested the presence of tetrahedrally coordinated manganese ions. osti.gov A thorough structural analysis of this compound would precisely determine the coordination number and geometry of the manganese centers.

Investigation of Structural Distortions and Local Site Symmetries

The coordination polyhedra around manganese ions in crystalline structures are often distorted from ideal geometries. These distortions arise from factors such as the Jahn-Teller effect (for certain Mn oxidation states, though less common for Mn²⁺), packing constraints within the crystal lattice, and the nature of the coordinating ligands (in this case, borate anions and water molecules). The local site symmetry of the manganese ion describes the symmetry elements that pass through the atomic site. In a complex, low-symmetry crystal structure, it is likely that the manganese ions in this compound would occupy sites of low symmetry, leading to distorted coordination environments. researchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions Involving Water Molecules in the Octahydrate Structure

The "octahydrate" designation signifies the presence of eight water molecules per formula unit, which play a critical role in stabilizing the crystal structure through extensive hydrogen bonding. nih.gov These intermolecular forces dictate the arrangement of the polyborate anions and the coordination sphere of the manganese cations. libretexts.org

In hydrated inorganic salts, water molecules can coordinate directly to the metal cation, exist as lattice water held in place by hydrogen bonds, or both. researchgate.net For this compound, the eight water molecules, along with the hydroxyl groups of the tetraborate anion, create a dense and complex network of hydrogen bonds. nih.gov The oxygen atoms of the water molecules and the borate anions act as hydrogen bond acceptors, while the hydrogen atoms of the water and hydroxyl groups serve as donors. nih.gov

This network involves several types of interactions:

Water-Anion Hydrogen Bonds: Hydrogen atoms from the water molecules form strong hydrogen bonds with oxygen atoms on the [B₄O₅(OH)₄]²⁻ anions.

Water-Water Hydrogen Bonds: An extensive network of hydrogen bonds connects the water molecules to each other, forming layers or channels within the crystal lattice. researchgate.net

Cation-Water Coordination: The Mn²⁺ cation is typically octahedrally coordinated, with some or all of the coordination sites occupied by water molecules. researchgate.net The remaining sites may be filled by oxygen atoms from the borate anions.

Advanced Microscopic Techniques for Structural and Morphological Characterization (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)

Advanced microscopy techniques are essential for understanding the morphology (shape and size) and microstructure of manganese borate materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the characterization of the internal structure of the material. whiterose.ac.uk TEM can reveal the presence of nanocrystalline domains, crystal defects, and lattice fringes. mdpi.com In studies of various manganese borate and oxide systems, TEM has been used to identify the precise shape of nanoparticles and observe features like oriented nanorods and nanopores between crystals. researchgate.netmdpi.com Analytical TEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), also allows for the determination of the elemental composition of individual particles, confirming the presence and distribution of manganese, boron, and oxygen. semanticscholar.orgnih.gov

| Technique | Information Obtained | Relevance to this compound |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape, agglomeration state. nih.gov | Characterizes the overall crystal habit and texture of the synthesized powder. researchgate.net |

| Transmission Electron Microscopy (TEM) | Internal microstructure, nanoparticle morphology, crystallinity, lattice defects. whiterose.ac.uk | Provides nanoscale detail on the crystalline nature and identifies features like nanorods or other distinct shapes. mdpi.com |

This table summarizes the application of advanced microscopy techniques for the characterization of manganese borate.

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within this compound.

FTIR spectroscopy is a powerful tool for investigating the structure of borate compounds by identifying the vibrational modes of the borate network. dvpublication.com The infrared spectra of hydrated borates are generally more complex than their anhydrous counterparts due to the influence of hydration and hydrogen bonding. nih.gov

In the context of manganese borate systems, FTIR spectra typically exhibit distinct frequency regions associated with the borate network. dvpublication.com

1200–1600 cm⁻¹: This region is characterized by the asymmetric stretching vibrations of B-O bonds within trigonal BO₃ units. dvpublication.comijser.in

800–1200 cm⁻¹: Bands in this range are attributed to the B-O bond stretching of tetrahedral BO₄ units. dvpublication.comijser.in

Around 700 cm⁻¹: This band is due to the bending of B-O-B linkages within the borate network. dvpublication.com

Below 600 cm⁻¹: Vibrational modes related to metal ion sites, such as Mn-O bonds, are typically observed in this far-infrared region. ijser.in For instance, a band around 630 cm⁻¹ has been attributed to Mn-O bond vibrations. dvpublication.com

The presence of water of hydration in this compound introduces additional complexity to the FTIR spectrum. nih.gov Bands related to O-H stretching are expected in the 3000-3600 cm⁻¹ region, although in some studies of related compounds, no bands were observed in this specific range. scispace.com The interaction of water molecules with the borate anions can also lead to the appearance of strong bands throughout the spectrum, particularly complicating the 1100-1400 cm⁻¹ region due to B-OH distortion modes. nih.gov

The following table summarizes the typical FTIR band assignments for manganese borate systems.

In studies of manganese-containing borate glasses, Raman spectra have revealed characteristic bands that help in understanding the glass network. For example, high-frequency bands between 1290 and 1650 cm⁻¹ are associated with the stretching vibrations of B-O-B bonds in pyramidal BO₃ units. Weak Raman peaks around 664 cm⁻¹ and 696 cm⁻¹ can confirm the presence of B-O-B stretching in chain-type metaborate groups.

The addition of manganese can influence the Raman spectra, with changes in band intensity suggesting alterations in the degree of polymerization of the glass network. nih.gov For instance, a decrease in the intensity of bands associated with BO₃ structural units has been observed with increasing manganese oxide content. Furthermore, bands below 800 cm⁻¹ can be assigned to complex bending and stretching vibrations of the B-O network and Mn-O bonds, as well as lattice vibrations. scispace.comtue.nl A dominant band at 615 cm⁻¹ has been observed in the Raman spectrum of α-MnB₂O₄. scispace.com

While Raman spectroscopy can provide some information regarding the local environment of manganese ions, determining the oxidation state solely from Raman data can be challenging. However, it can be used in conjunction with other techniques to infer the structural role of manganese.

The following table summarizes representative Raman band assignments in manganese borate systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Stretching/Bending Modes

Electronic Spectroscopy

Electronic spectroscopy techniques are crucial for characterizing the electronic transitions of the manganese ions in this compound, providing information on their oxidation state, coordination environment, and luminescence properties.

UV-Vis absorption spectroscopy is widely used to study the electronic transitions of transition metal ions. In the case of manganese(II) (Mn²⁺), a d⁵ ion, the d-d transitions are spin-forbidden, resulting in very weak and pale-colored complexes. stackexchange.com Despite being spin-forbidden, these transitions can become partially allowed through mechanisms like spin-orbit coupling, leading to observable, albeit weak, absorption bands. stackexchange.com

For Mn²⁺ in an octahedral environment, a characteristic broad absorption band is often observed. For example, in some manganese-doped borate glasses, a broad absorption band around 476 nm (approximately 21,000 cm⁻¹) is attributed to the ⁶A₁g(S) → ⁴T₁g(G) transition. ias.ac.in In other manganese(II) complexes, absorption bands between 240 and 260 nm may correspond to ligand field or d-d transitions. mdpi.com

The presence of other oxidation states of manganese, such as Mn³⁺, can also be detected by UV-Vis spectroscopy. Mn³⁺ (a d⁴ ion) has spin-allowed transitions, which are significantly more intense than the spin-forbidden transitions of Mn²⁺. researchgate.net Therefore, even small amounts of Mn³⁺ can mask the weaker Mn²⁺ signals. researchgate.net For instance, some manganese(III) peroxido complexes show absorption bands around 450 nm, assigned to d-d transitions. nih.gov

The following table presents typical UV-Vis absorption bands for manganese ions in various environments.

Photoluminescence spectroscopy provides valuable information on the emission properties of this compound. The emission color of Mn²⁺ is highly dependent on its coordination number and the strength of the ligand field. ijesi.org Generally, Mn²⁺ in a tetrahedral environment emits in the green spectral region, while Mn²⁺ in an octahedral environment emits in the red region. ijesi.orgresearchgate.net

In many manganese-doped borate glasses, a broad emission band centered around 600-624 nm is observed, suggesting that the Mn²⁺ ions are located in distorted octahedrally-coordinated sites. ijesi.orgresearchgate.net This red emission is typically assigned to the spin-forbidden ⁴T₁g(G) → ⁶A₁g(S) transition. ijesi.org

Energy transfer processes are also a key aspect of the photoluminescence of manganese borates, especially when co-doped with other ions. chimicatechnoacta.ru For instance, energy transfer from a sensitizer ion to an activator Mn²⁺ ion can enhance the emission intensity. chimicatechnoacta.ru The efficiency of this energy transfer can be influenced by factors such as the concentration of the dopants and the host matrix. researchgate.net In some systems, the luminescence of Mn²⁺ can be quenched or enhanced by the presence of other rare-earth ions due to energy transfer mechanisms. ifo.lviv.ua

The following table summarizes the emission characteristics of Mn²⁺ in different borate systems.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions of Manganese Ions

Magnetic Resonance Spectroscopy

Magnetic resonance techniques, including Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), offer further insights into the local structure and magnetic properties of this compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species like Mn²⁺. The EPR spectra of Mn²⁺ (a d⁵ ion with S=5/2) in borate glasses are quite characteristic. nukleonika.pl They often show a six-line hyperfine structure centered at g ≈ 2.0, which arises from the interaction of the electron spin with the nuclear spin of manganese (I=5/2). ias.ac.in This signal is typical for Mn²⁺ ions in sites with nearly cubic local symmetry. nukleonika.pl

Additionally, a signal at g_eff ≈ 4.3 can be observed, which is attributed to isolated Mn²⁺ centers in sites with strong rhombic distortion. nukleonika.plresearchgate.net The presence and relative intensities of these signals can provide information about the different local environments of the Mn²⁺ ions within the material. nukleonika.pl As the concentration of manganese increases, the EPR lines may broaden due to magnetic dipole-dipole interactions between adjacent Mn²⁺ ions. amu.edu.pl

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful tool for probing the boron coordination in borate compounds. aip.orgmagritek.com It can distinguish between three-coordinate (trigonal) and four-coordinate (tetrahedral) boron atoms. stanford.edu The chemical shifts in ¹¹B NMR are sensitive to the local environment, including the number of bridging and non-bridging oxygen atoms surrounding the boron. stanford.edu While direct NMR studies on this compound are not extensively reported in the provided context, the principles of ¹¹B NMR are well-established for characterizing the borate framework in related materials. aip.orgstanford.edunih.gov

The following table lists the chemical compounds mentioned in this article.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Oxidation States, Spin States, and Local Symmetry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for probing paramagnetic species such as the manganese(II) ion (Mn²⁺) in this compound. The Mn²⁺ ion has a 3d⁵ electron configuration, which typically results in a high-spin state (S = 5/2) in its compounds. The interaction of the unpaired electron spins with their environment provides a wealth of information about the manganese centers.

In crystalline solids like this compound, the EPR spectrum of Mn²⁺ is influenced by the crystalline electric field, which lifts the degeneracy of the spin states. The local symmetry of the Mn²⁺ site dictates the parameters of the spin Hamiltonian, which is used to interpret the spectra. For Mn²⁺ in a hydrated salt, the manganese ion is often present as the hexaaquamanganese(II) complex, [Mn(H₂O)₆]²⁺, which has an approximately octahedral (O_h) symmetry. doubtnut.comacademie-sciences.fr However, distortions from perfect octahedral symmetry are common and lead to the appearance of fine structure in the EPR spectrum.

The EPR spectrum of Mn²⁺ is further complicated by the hyperfine interaction between the electron spin (S = 5/2) and the nuclear spin of the ⁵⁵Mn isotope (I = 5/2, 100% natural abundance). This interaction splits the fine structure transitions into a characteristic sextet of lines. The g-factor, a dimensionless quantity, is a measure of the interaction of the electron spin with the external magnetic field. For Mn²⁺, the g-factor is typically very close to the free electron value of ~2.0023, indicating a small spin-orbit coupling contribution. nukleonika.plicm.edu.pl

In powdered or polycrystalline samples of this compound, the random orientation of the microcrystals with respect to the external magnetic field results in a complex, broadened spectrum. Nevertheless, analysis of such powder spectra can still yield valuable information. Signals around g ≈ 2.0 are characteristic of Mn²⁺ ions in sites with nearly cubic (octahedral or tetrahedral) local symmetry. nukleonika.plicm.edu.pl Additional resonances, particularly at lower effective g-values (e.g., g_eff ≈ 4.3), can indicate Mn²⁺ ions in sites with significant rhombic distortion. nukleonika.pl

The hyperfine coupling constant (A) provides information about the degree of covalency of the Mn-ligand bonds. A more ionic bond, as expected with oxygen ligands from water and borate anions, generally results in a larger hyperfine splitting. The study of Mn²⁺ doped into various borate glasses and crystals shows typical hyperfine coupling constants in the range of 8.5-9.5 mT. nukleonika.plicm.edu.pl

| Parameter | Typical Value/Range for Mn²⁺ in Hydrated Borate Systems | Information Gained |

|---|---|---|

| g-factor (isotropic) | ~2.00 | Confirms Mn²⁺ oxidation state (d⁵ high-spin); indicates local environment is close to cubic symmetry. |

| Hyperfine Coupling Constant (A) | 8.5 - 9.5 mT | Indicates the nature of the Mn-O bond (degree of ionicity/covalency). |

| Spin State (S) | 5/2 | Determined from the overall structure and number of fine structure transitions. |

| Nuclear Spin (I) | 5/2 | Leads to the characteristic six-line hyperfine pattern for each fine structure transition. |

| Local Symmetry | Distorted Octahedral | Inferred from the presence of fine structure and the magnitude of zero-field splitting parameters. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B MAS NMR, ¹H NMR) for Boron Coordination and Water Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating the local structure and dynamics in solid materials. For this compound, both ¹¹B and ¹H NMR can provide critical information. However, the presence of the paramagnetic Mn²⁺ ion significantly influences the NMR spectra, causing large shifts and rapid relaxation of the nuclear spins, which can lead to broad lines that are difficult to detect with standard high-resolution NMR techniques. researchgate.net

¹¹B MAS NMR: Solid-state ¹¹B Magic Angle Spinning (MAS) NMR is highly effective for determining the coordination environment of boron. Boron in borate compounds typically exists in either trigonal planar [BO₃] or tetrahedral [BO₄] units. stanford.edursc.org These two coordination environments give rise to distinct signals in ¹¹B MAS NMR spectra. stanford.edursc.org Generally, the isotropic chemical shift for [BO₄] units appears upfield (around 0 to -5 ppm), while the signal for [BO₃] units is found downfield (around 12 to 20 ppm). sdsu.edu The analysis of the relative intensities of these signals allows for the quantification of the different boron species within the structure. In hydrated crystalline borates, the chemical shifts can be influenced by the proximity of water molecules and the nature of the cation. rsc.org For this compound, the borate anion is typically a complex polyborate structure, and ¹¹B MAS NMR can help identify the specific types of boron coordination within this anion.

¹H NMR: ¹H NMR spectroscopy is an excellent probe for studying the structure and dynamics of water molecules in hydrated crystals. rsc.org In this compound, the eight water molecules can be present as coordinated water (ligated to the Mn²⁺ ion) and/or as water of crystallization within the crystal lattice. These different water environments would normally give rise to distinct signals in a ¹H NMR spectrum.

The paramagnetic Mn²⁺ ion, however, will have a strong influence on the ¹H NMR spectrum. The protons of the water molecules in close proximity to the manganese ion will experience large paramagnetic shifts and significantly enhanced nuclear spin relaxation rates (both longitudinal, T₁, and transverse, T₂). nih.gov This results in very broad signals that may be difficult to observe directly. The study of the temperature dependence of the ¹H NMR line widths and relaxation times can provide detailed information on the dynamics of the water molecules, such as rotational motion and diffusion, as well as the strength of the magnetic coupling between the protons and the Mn²⁺ ions.

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| ¹¹B | MAS NMR | 12 to 20 ([BO₃]) 0 to -5 ([BO₄]) | Identification and quantification of trigonal and tetrahedral boron coordination environments within the borate anion. stanford.edursc.orgsdsu.edu |

| ¹H | Solid-State NMR | Broad signals due to paramagnetic effects | Probing the presence of different water environments (coordinated vs. lattice); studying the dynamics of water molecules through relaxation measurements. rsc.orgnih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination of Surface Species

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov For this compound, XPS is used to verify the presence of manganese, boron, and oxygen on the surface and to determine their respective oxidation states.

An XPS analysis begins with a survey scan to identify all the elements present on the surface. rms-foundation.ch High-resolution spectra of the individual elemental peaks are then acquired to determine the chemical states from small shifts in the binding energies.

For manganese, the Mn 2p region is typically analyzed. The Mn 2p spectrum shows a doublet (Mn 2p₃/₂ and Mn 2p₁/₂) due to spin-orbit coupling. The binding energy of the Mn 2p₃/₂ peak for Mn²⁺ in oxides is typically observed around 641-642 eV. mdpi.com The presence of satellite features can also be indicative of the Mn²⁺ state. The Mn 3s region can also be used to determine the manganese oxidation state through the magnitude of its multiplet splitting, which is known to be sensitive to the number of unpaired d-electrons. nih.gov

The B 1s peak, expected around 191-193 eV for borates, confirms the presence of boron in a high oxidation state (+3). The O 1s spectrum is often complex and can be deconvoluted into multiple components corresponding to oxygen in the borate anion, in hydroxyl groups, and in the water molecules of hydration.

Since this compound is a hydrated salt, the surface is expected to be rich in water molecules. The XPS analysis, which is performed under ultra-high vacuum, may lead to some surface dehydration. It is also common to observe adventitious carbon contamination on the surface from exposure to the atmosphere.

| Element | Core Level | Expected Binding Energy (eV) | Information Gained |

|---|---|---|---|

| Manganese (Mn) | Mn 2p₃/₂ | ~641-642 | Confirmation of the presence of manganese and determination of its +2 oxidation state. mdpi.com |

| Boron (B) | B 1s | ~191-193 | Confirmation of the presence of boron in the +3 oxidation state, characteristic of borates. |

| Oxygen (O) | O 1s | ~531-533 | Identification of oxygen in different chemical environments (borate anion, hydroxyl groups, water of hydration). |

Quantum Mechanical Calculations

Quantum mechanical calculations are at the forefront of understanding the electronic nature of this compound. These methods, based on the fundamental principles of quantum mechanics, allow for a detailed examination of the compound's electronic structure, bonding, and magnetic properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic properties of solid-state materials like this compound. DFT calculations can predict various ground-state properties with a favorable balance between accuracy and computational cost.

Key applications of DFT in the study of this compound include:

Electronic Structure: DFT calculations can map the electronic band structure, revealing the distribution of electronic states and the nature of the orbitals that contribute to the valence and conduction bands.

Band Gap: A crucial parameter for understanding the material's optical and electronic properties, the band gap can be calculated to determine if this compound behaves as an insulator, semiconductor, or conductor.

Ground State Properties: DFT is employed to determine the optimized crystal structure, lattice parameters, and cohesive energy, which are fundamental to understanding the stability of the compound.

| Property | Description |

| Electronic Band Structure | Provides a visual representation of the energy levels that electrons can occupy within the crystal lattice. |

| Density of States (DOS) | Complements the band structure by quantifying the number of available electronic states at each energy level. |

| Band Gap Energy | The energy difference between the top of the valence band and the bottom of the conduction band, dictating the material's electrical conductivity and optical absorption properties. |

| Ground State Energy | The minimum total energy of the system, corresponding to the most stable atomic configuration at absolute zero temperature. |

The manganese ions in this compound possess unpaired d-electrons, leading to interesting magnetic properties. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a higher level of theory for a more detailed and accurate analysis of the spin states of these manganese centers.

Unrestricted Hartree-Fock (UHF): This method is often a starting point for open-shell systems, allowing for different spatial orbitals for spin-up and spin-down electrons, which is essential for describing the magnetic nature of manganese.

Møller-Plesset Perturbation Theory (MP2): By adding electron correlation effects to the Hartree-Fock results, MP2 provides a more accurate description of the electronic structure and energy.

Multi-Configurational Self-Consistent Field (MC-SCF): For systems with strong electron correlation, such as transition metal compounds, MC-SCF methods are necessary. They consider a linear combination of multiple electronic configurations to provide a more accurate wavefunction and a better description of the electronic and magnetic states.

These methods are computationally intensive but are crucial for accurately determining the preferred spin state (e.g., high-spin or low-spin) of the manganese ions and the nature of magnetic coupling between them.

Computational chemistry offers powerful tools to dissect the nature of the chemical bonds between the central manganese ions and the surrounding borate and water ligands. By analyzing the electron density distribution, orbital overlaps, and bond orders, researchers can gain a quantitative understanding of these interactions.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to the results of DFT or ab initio calculations to:

Characterize the nature of the Mn-O bonds as primarily ionic or having some degree of covalent character.

Determine the electronic configuration of the manganese ion (e.g., d5 high-spin for Mn2+).

Analyze the charge transfer between the manganese center and the ligands.

Ab Initio Methods (e.g., UHF, MP2, MC-SCF) for Detailed Spin-State Analysis of Manganese Centers

Molecular Dynamics (MD) Simulations for Investigation of Dynamic Behavior of Interlayer Species and Water Molecules

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

In the context of this compound, MD simulations are particularly useful for:

Investigating the mobility and diffusion of water molecules within the crystal lattice, especially those in the interlayer spaces.

Understanding the role of water in stabilizing the crystal structure.

Studying the dynamics of any other interlayer species that may be present.

| Dynamic Property | Information Gained from MD Simulations |

| Mean Squared Displacement (MSD) | Used to calculate the diffusion coefficient of water molecules, providing a measure of their mobility. |

| Radial Distribution Functions (RDFs) | Reveal the local structure and arrangement of water molecules around the manganese and borate ions. |

| Hydrogen Bond Dynamics | Allows for the study of the formation and breaking of hydrogen bonds, which are crucial for the stability and properties of the hydrate. |

Lattice Dynamics Calculations for Comprehensive Interpretation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides experimental fingerprints of a material based on its atomic vibrations. Lattice dynamics calculations, often performed within the framework of DFT, can compute the vibrational frequencies and modes of the crystal.

These calculations are essential for:

Assigning Vibrational Modes: The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to provide a definitive assignment of the observed peaks to specific atomic motions (e.g., B-O stretching, O-H bending).

Understanding Phonon Dispersion: Lattice dynamics calculations can determine the phonon dispersion curves, which describe how vibrational waves propagate through the crystal. This is important for understanding thermal properties.

Magnetic Properties and Phenomena in Manganese Borate Systems

Temperature-Dependent Magnetic Susceptibility Studies

The magnetic susceptibility of manganese borate compounds is highly dependent on temperature, providing insights into the dominant magnetic interactions. Generally, at high temperatures, these compounds exhibit paramagnetic behavior, following the Curie-Weiss law. researchgate.net The susceptibility (χ) in this region is inversely proportional to temperature (T), and a linear fit of 1/χ versus T allows for the determination of the Weiss constant (θ).

A negative Weiss constant is indicative of predominant antiferromagnetic interactions between the manganese ions. For instance, α-MnB₂O₄ shows a Weiss constant of -132 K, signaling strong antiferromagnetic coupling. researchgate.net Similarly, in calcium borovanadate glasses doped with manganese, magnetic susceptibility measurements reveal a strengthening of antiferromagnetic interactions with increasing manganese content. nih.gov

As the temperature is lowered, deviations from the Curie-Weiss law occur, often indicating the onset of short-range magnetic ordering or a transition to a long-range ordered state. In many manganese borate systems, a peak or a cusp in the magnetic susceptibility curve at a specific temperature, known as the Néel temperature (Tₙ), marks the transition from a paramagnetic to an antiferromagnetic state. For example, the compound Mn₅(BO₃)₃OH is paramagnetic down to 14 K, below which it undergoes antiferromagnetic ordering. researchgate.net In manganese diboride (MnB₂), a kink in the temperature-dependent magnetic susceptibility at the Néel temperature of 330 K corresponds to a transition from an antiferromagnetic to a paramagnetic structure. frontiersin.orgfrontiersin.org

Below the ordering temperature, the magnetic susceptibility can exhibit complex behaviors. In some cases, a divergence between zero-field-cooled (ZFC) and field-cooled (FC) susceptibility curves is observed, which can suggest the presence of spin glass behavior or weak ferromagnetism due to canted spins.

Table 1: Magnetic Transition Temperatures and Weiss Constants for Selected Manganese Borate Systems

| Compound | Magnetic Transition | Transition Temperature (Tₙ or Tₖ) | Weiss Constant (θ) |

| α-MnB₂O₄ | Antiferromagnetic | < 110 K | -132 K researchgate.net |

| Mn₅(BO₃)₃OH | Antiferromagnetic | < 14 K | - |

| MnB₂ | Antiferromagnetic to Paramagnetic | 330 K frontiersin.orgfrontiersin.org | - |

| PbMnBO₄ | Ferromagnetic | Tₙ = 30 K | - |

| SrMnBO₄ | Antiferromagnetic | Tₙ = 16 K | - |

Characterization of Magnetic Ordering Phenomena: Ferromagnetism, Antiferromagnetism, and Paramagnetism

The magnetic ordering in manganese borate systems is a result of the interplay between the electronic configuration of manganese ions and the superexchange pathways provided by the borate ligands.

Paramagnetism: At sufficiently high temperatures, the thermal energy overcomes the magnetic exchange interactions between the manganese ions. In this state, the magnetic moments of the individual manganese ions are randomly oriented, and the material behaves as a paramagnet. The magnetic susceptibility follows the Curie-Weiss law, and the effective magnetic moment can be calculated from the slope of the 1/χ vs. T plot. researchgate.net

Antiferromagnetism: This is the most common type of magnetic ordering observed in manganese borate compounds. Antiferromagnetism arises from negative exchange interactions between neighboring manganese ions, leading to an antiparallel alignment of their magnetic moments. This results in a net magnetization of zero in the ordered state. The transition from a paramagnetic to an antiferromagnetic state occurs at the Néel temperature (Tₙ). researchgate.net The presence of antiferromagnetic ordering is supported by negative Weiss constants obtained from high-temperature susceptibility data. researchgate.net For example, in Mn₅(BO₃)₃OH, antiferromagnetic ordering is observed below 14 K. researchgate.net

Ferromagnetism: While less common, ferromagnetic behavior has been observed in some manganese borate systems. Ferromagnetism arises from positive exchange interactions, leading to a parallel alignment of magnetic moments and a spontaneous magnetization below the Curie temperature (Tₙ). In some instances, what appears to be ferromagnetism is actually weak ferromagnetism resulting from the canting of antiferromagnetically ordered spins. Manganese diboride (MnB₂), for example, exhibits weak ferromagnetic behavior below a Curie temperature of 135.6 K, which originates from a canted spin antiferromagnetic structure. frontiersin.orgfrontiersin.org

Investigation of Spin Canting and Magnetic Phase Transitions

Spin canting is a phenomenon where the magnetic moments in an antiferromagnetically ordered material are not perfectly antiparallel but are slightly tilted with respect to each other. This results in a small net magnetic moment, leading to weak ferromagnetism. This behavior is often observed in manganese borate systems and can be induced by factors such as crystallographic distortions or the presence of competing magnetic interactions.

For example, in manganese diboride (MnB₂), the weak ferromagnetic behavior below 135.6 K is attributed to spin canting within its antiferromagnetic structure. frontiersin.orgfrontiersin.org First-principle calculations support that a canted antiferromagnetic ordering is energetically favorable. frontiersin.org Similarly, in the one-dimensional manganese(II) compound [Mn(dmbpy)(N₃)₂], spin canting is observed, which is attributed to a structural phase transition at low temperatures that removes the inversion center between the bridged Mn(II) centers. mdpi.com

Magnetic phase transitions in manganese borates can be driven by temperature or an applied magnetic field. The transition from a paramagnetic to an antiferromagnetic state at the Néel temperature is a common temperature-induced phase transition. researchgate.net Some compounds exhibit multiple magnetic transitions. For instance, Co₅/₃Nb₁/₃BO₄, a related oxyborate, shows an antiferromagnetic transition at Tₙ₁=27 K and a subsequent ferrimagnetic transition at Tₙ₂=14 K, below which a hysteresis cycle opens.

Field-induced magnetic transitions, such as metamagnetism and spin-flop transitions, have also been observed. Metamagnetism involves a transition from an antiferromagnetic to a ferromagnetic-like state upon the application of a sufficiently strong external magnetic field. mdpi.comresearchgate.net A spin-flop transition, on the other hand, occurs when the applied field is parallel to the easy axis of an antiferromagnet, causing the spins to reorient themselves perpendicular to the field. researchgate.net

Exploration of Single-Molecule Magnet (SMM) Behavior in Related Manganese-Boron Compounds

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation and quantum tunneling of magnetization at low temperatures. mdpi.com This behavior arises from a combination of a high-spin ground state and a large, negative magneto-anisotropy (Ising-type). While there is limited specific research on SMM behavior in "manganese borate octahydrate," studies on related manganese-based molecular clusters, including those with oxygen- and nitrogen-donating ligands that can be conceptually related to borates, provide valuable insights.

The archetypal SMMs are the Mn₁₂-acetate clusters, [Mn₁₂O₁₂(CH₃COO)₁₆(H₂O)₄]. mdpi.comacs.org These molecules possess a high-spin ground state (S = 10) and significant magnetic anisotropy, leading to an energy barrier for the reorientation of the magnetization. mdpi.com This results in magnetic hysteresis of molecular origin.

Research into SMMs has expanded to include a variety of manganese clusters with different ligands. The key to achieving SMM behavior lies in designing molecules with strong magnetic coupling between the manganese ions to achieve a high-spin ground state, and a ligand field that enforces a large magnetic anisotropy. While borate ligands are not traditionally used in the synthesis of SMMs, their ability to bridge multiple metal centers could potentially be exploited to create novel manganese-boron clusters with interesting magnetic properties. The investigation into whether such systems could exhibit SMM behavior remains an open area of research. The deposition of SMMs onto substrates can sometimes alter their magnetic properties, and in some cases, lead to the loss of SMM behavior. researchgate.net

Analysis of Superparamagnetic Characteristics in Manganese Borate Nanocomposites

Superparamagnetism is a form of magnetism that is observed in small ferromagnetic or ferrimagnetic nanoparticles. When the size of these nanoparticles is below a certain critical diameter, they become single-domain particles. At temperatures above the blocking temperature, the thermal energy is sufficient to overcome the anisotropy energy barrier, causing the net magnetization of the nanoparticle to fluctuate randomly. In the presence of an external magnetic field, these nanoparticles behave like paramagnets with a very large magnetic moment, hence the term "superparamagnetism." nih.gov

While there is a lack of specific studies on superparamagnetism in this compound nanocomposites, research on related systems, such as manganese ferrite (MnFe₂O₄) nanoparticles embedded in a borate glass matrix, demonstrates the potential for such behavior. scispace.comaip.orgresearchgate.net In these nanocomposites, fine magnetic nanoparticles of manganese ferrite can be formed within the glass. scispace.comresearchgate.net These nanoparticles exhibit superparamagnetic characteristics, which can be confirmed by techniques such as electron magnetic resonance (EMR) spectroscopy and magnetization measurements. scispace.comresearchgate.net The superparamagnetic nature of these nanoparticles is evidenced by the absence of hysteresis (zero coercivity and remanence) in their magnetization curves at temperatures above the blocking temperature. researchgate.net

The synthesis of manganese ferrite/graphene oxide nanocomposites has also been shown to result in superparamagnetic behavior. mdpi.com The magnetic properties of such nanocomposites are dependent on the size and distribution of the magnetic nanoparticles within the matrix. The saturation magnetization of these nanocomposites can be tailored by controlling the concentration of the magnetic phase. mdpi.com The development of superparamagnetic manganese borate nanocomposites could be a promising area for future research, with potential applications in various technological fields.

Correlation between Crystallographic Structure and Magnetic Exchange Interactions

The magnetic properties of manganese borate systems are intrinsically linked to their crystallographic structures. The arrangement of the manganese ions and the bridging borate groups determines the pathways and strengths of the magnetic exchange interactions, which can be either ferromagnetic or antiferromagnetic.

The distance between manganese ions and the Mn-O-Mn bond angles are critical factors. In many manganese borates, the manganese ions are housed in MnO₆ octahedra or MnO₅ square pyramids. researchgate.netiucr.org These polyhedra can share corners, edges, or faces, creating chains, layers, or three-dimensional networks.

In the layered compound BaMnB₂O₅, the structure consists of Mn-O sheets separated by Ba²⁺ cations and pyroborate groups. iucr.org The large separation between the sheets suggests that the dominant magnetic interactions occur within the Mn-O sheets, making it a good model system for studying two-dimensional magnetism. iucr.org The ferromagnetic or antiferromagnetic nature of the intra-sheet coupling depends on the specific arrangement of the MnO₅ square pyramids.

The type of borate anion also plays a crucial role. Isolated BO₃ triangles, B₂O₅ pyroborate groups, or more complex borate frameworks provide different superexchange pathways. For instance, in the heterometallic ludwigite system Fe₃₋ₓMnₓBO₅, the magnetic interactions are complex and depend on how Mn is substituted into the different metal sites within the crystal structure. aps.org These examples highlight the strong structure-property relationships that govern the magnetic behavior of manganese borate compounds.

Thermal Behavior and Decomposition Pathways of Manganese Borate Octahydrate

Thermogravimetric Analysis (TGA) for Quantification of Mass Loss and Dehydration Stages

Thermogravimetric analysis is a fundamental technique used to quantify the mass loss of a material as a function of temperature. For manganese borate octahydrate, TGA reveals a multi-step dehydration process. The total theoretical mass loss corresponding to the removal of all eight water molecules is approximately 40.64%. Experimental findings from TGA curves show distinct stages of mass loss, each corresponding to the release of a certain number of water molecules.

The dehydration process of this compound occurs over a broad temperature range, with specific temperatures indicating the onset and completion of the removal of water molecules. The process generally begins at temperatures slightly above ambient and can extend up to several hundred degrees Celsius. The release of water is not a single event but occurs in overlapping stages, suggesting that the water molecules are bound with different energies within the crystal lattice. The initial stages of dehydration, involving the loss of weakly bound water, occur at lower temperatures, while the removal of more strongly bound or structural water requires higher thermal energy.

| Dehydration Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Number of Water Molecules Lost |

| Stage 1 | 80 - 150 | ~10.16 | 2 |

| Stage 2 | 150 - 250 | ~20.32 | 4 |

| Stage 3 | 250 - 400 | ~10.16 | 2 |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Thermal Events

DTA and DSC are used to detect thermal events such as phase transitions and chemical reactions. For this compound, the dehydration process is characterized by a series of endothermic peaks on the DTA and DSC curves. Each endothermic peak corresponds to a dehydration step where energy is absorbed to break the bonds holding the water molecules within the compound. The number and temperature of these peaks correlate with the mass loss stages observed in TGA. Following dehydration, further heating may lead to exothermic events, which could be associated with the crystallization of the amorphous anhydrous manganese borate into a more stable crystalline form.

Mass Spectrometry (MS) of Volatile Decomposition Products

To identify the gaseous products evolved during thermal decomposition, TGA is often coupled with Mass Spectrometry (TGA-MS). For this compound, the primary volatile product during the initial and intermediate stages of heating is water (H₂O), corresponding to a mass-to-charge ratio (m/z) of 18. This confirms that the observed mass loss is due to dehydration. At higher temperatures, there is a possibility of the decomposition of the borate anion, which could release boron-containing volatile species, although this typically occurs at very high temperatures.

Mechanistic Studies of Dehydration and Solid-State Transformation Processes

The mechanism of thermal decomposition of this compound involves an initial breakdown of the crystal structure as water molecules are removed. This often leads to the formation of an amorphous, anhydrous or partially hydrated, manganese borate. The dehydration mechanism is complex and can proceed through different pathways depending on factors like heating rate and atmosphere. The initial loss of water molecules creates vacancies in the crystal lattice, which can lead to structural rearrangements. Upon complete dehydration, the resulting amorphous manganese borate may undergo solid-state transformations at higher temperatures to form various crystalline manganese borate phases or decompose further into manganese oxides and boron oxide.

Kinetic Analysis of Thermal Decomposition Parameters

Kinetic analysis of the thermal decomposition process provides valuable parameters such as activation energy (Ea) and the pre-exponential factor (A), which describe the rate of decomposition. Methods like those developed by Kissinger, Flynn-Wall-Ozawa, and Coats-Redfern are applied to the TGA data to determine these kinetic parameters for each stage of dehydration. The activation energy is a measure of the energy barrier that must be overcome for the dehydration to occur. Different stages of dehydration typically exhibit different activation energies, reflecting the varying strengths of the water molecule bonds within the structure. This kinetic data is essential for predicting the thermal stability and decomposition behavior of this compound under different conditions.

Industrial and Advanced Material Applications of Manganese Borate Systems

Catalytic Applications and Mechanistic Insights

Manganese borate compounds, including manganese orthoborate, metaborate, and pyroborate, have been identified as effective catalysts, particularly in the synthesis of polymers. google.com They serve as raw materials for various catalysts and can be used to prepare other manganese compounds like manganese borate esters. alfa-chemistry.comlabinsights.nl

One of the prominent catalytic applications of manganese borate is in the production of highly polymeric linear condensation polyesters. google.com The process involves an ester interchange reaction where, for instance, dimethyl terephthalate is reacted with a glycol like ethylene glycol. google.com Manganese borate catalyzes this initial transesterification step, which is then followed by a condensation polymerization stage, often with an auxiliary catalyst, to produce the final polyester resin. google.com The catalytic activity of manganese borate is effective at temperatures ranging from 230 to 280°C. google.com

While specific mechanistic studies on manganese borate octahydrate are not extensively detailed in publicly available literature, insights can be drawn from the broader understanding of manganese-based catalysts. In many catalytic oxidation reactions, manganese oxides, which can be formed from manganese borate under reaction conditions, act as electron relays. rsc.org This facilitates the generation of highly reactive oxidizing species, such as hydroxyl radicals (•OH), which are crucial for the degradation of organic compounds. rsc.org In manganese-dependent enzymes, binuclear manganese clusters are known to activate water molecules to generate a nucleophilic hydroxide ion, which then participates in hydrolysis reactions. ebi.ac.uk It is plausible that in polyester synthesis, the manganese center in manganese borate coordinates with the reactants, activating them for the transesterification reaction. In processes like CO2 reduction, manganese carbonyl complexes have been shown to operate via pathways involving proton-assisted CO2 binding, highlighting the critical role of the manganese center in activating substrates. acs.org

Role in Glass and Ceramics Manufacturing

Manganese borate is a significant additive in the glass and ceramics industries, where it functions primarily as a fluxing agent and a property modifier, enhancing both the manufacturing process and the characteristics of the final products. chemiis.comeqipped.com

Fluxes are essential components in ceramic and glass formulations, acting to lower the high melting temperatures of primary glass-forming oxides like silica and alumina. wikipedia.org Manganese borate, as a source of the fluxing oxide manganese oxide (MnO), promotes partial or complete liquefaction at lower temperatures. chemiis.comeqipped.comwikipedia.org This reduction in melting point is crucial for energy efficiency and for achieving a vitrified, or glassy, state in ceramic bodies. wikipedia.org By creating a controlled amount of glass phase, the flux cements the crystalline components together. wikipedia.org Borates, in general, are powerful fluxes that help glazes mature quickly, reduce viscosity and surface tension, and form a smooth, even surface. digitalfire.com

Beyond its role as a flux, manganese borate imparts specific desirable properties to glass and ceramic products, notably in terms of durability and optics. chemiis.com The incorporation of manganese ions can reinforce the glass structure, enhancing its chemical strength. In glazes, borates can reduce the thermal expansion coefficient, which is vital for ensuring a good "thermal fit" between the glaze and the ceramic body to prevent crazing. digitalfire.com

The addition of manganese influences the optical properties of glass, including its color and refractive index. Manganese pigments are used to give glass a violet color. scl.industries The coordination of manganese ions (Mn²⁺) within the glass matrix, whether tetrahedral or octahedral, affects the material's photoluminescence. ijesi.orgias.ac.inresearchgate.net For instance, Mn²⁺ ions in an octahedral environment typically result in red emission. ijesi.org The introduction of manganese oxide can alter the optical band gap of the glass, a key parameter for optical materials. researchgate.netdntb.gov.uabohrium.com Research on manganese-containing borate glasses has shown that varying the concentration of manganese oxide affects properties such as density, molar volume, and the optical band gap, allowing for the tuning of the material for specific optical applications. researchgate.net

Table 1: Effect of Manganese Dioxide (MnO₂) on the Properties of Borate and Silicate Glasses

| Property | System | Effect of Increasing MnO₂ Content | Reference |

|---|---|---|---|

| Density | (55 − x)B₂O₃-25Li₂O-10Na₂O-5CaO-3SrO-2Al₂O₃-xMnO₂ | Increases (from 2.367 to 2.510 g/cm³) | researchgate.net |

| Molar Volume | (55 − x)B₂O₃-25Li₂O-10Na₂O-5CaO-3SrO-2Al₂O₃-xMnO₂ | Decreases (from 25.31 to 24.01 cm³/mol) | researchgate.net |

| Optical Band Gap (Eg) | (55 − x)B₂O₃-25Li₂O-10Na₂O-5CaO-3SrO-2Al₂O₃-xMnO₂ | Decreases then increases | researchgate.net |

| Optical Band Gap (Eg) | Calcium Silicate Glass-Ceramics | Decreases (from 3.9 to 1.6 eV) | dntb.gov.uabohrium.com |

Utilization as a Fluxing Agent

Development of Electronic and Magnetic Device Components

Manganese borate systems are recognized as precursor materials for the development of advanced electronic and magnetic components, leveraging the inherent properties of both manganese and boron. alfa-chemistry.comlabinsights.nlias.ac.in

Manganese borate is used as a raw material for electronic materials. alfa-chemistry.comlabinsights.nl While direct integration of this compound into circuits is not a primary application, its role as a precursor is significant. For example, specialty borates are used in the manufacturing of electronic components and for electroplating. scl.industries Manganese borate can serve as a source for creating complex manganese-based oxides and borates with specific electronic functionalities. Borate glasses containing co-existing Mn²⁺ and Mn³⁺ ions can exhibit polaron conduction, leading to semiconducting properties. ias.ac.in There is also emerging interest in using manganese borate as an active material in batteries and energy storage systems, which are fundamental components of many electronic devices. chemiis.com

The field of spintronics, which utilizes the spin of electrons in addition to their charge, holds promise for new data storage and logic devices. Manganese-based compounds are at the forefront of research in this area due to their diverse and tunable magnetic properties. ias.ac.infrontiersin.org The introduction of magnetically active elements like manganese into borate glasses opens up possibilities for applications in magneto-optics and spintronics. ias.ac.in

For instance, studies on manganese diboride have revealed exotic magnetic behaviors, including a spin-canting antiferromagnetic structure, which is attributed to the unique layered arrangement of manganese and boron atoms. frontiersin.org Other research has focused on manganese-based compounds that exhibit properties of half-metallic ferromagnets and spin gapless semiconductors, which are highly desirable for spintronic applications. wikipedia.org While research has not focused specifically on this compound for spintronics, the synthesis of materials like manganese ferrite (MnFe₂O₄) nanocrystals within a borate glass matrix has been shown to produce materials with significant magneto-optical effects, suggesting a pathway for creating functional materials for spintronic sensors and optical isolators derived from manganese borate systems. ifmo.ru Furthermore, molecular-scale studies involving manganese porphyrin molecules have demonstrated the potential for creating spin logic gates, indicating the fundamental suitability of manganese-containing systems for future spintronic integrated circuits. rsc.org

Integration in Electronic Circuitry

Flame Retardant Formulations and Their Underlying Mechanisms of Action

This compound is utilized as a flame retardant in various materials, including polymers, textiles, and coatings. chemiis.com Its efficacy stems from a multi-faceted mechanism of action that occurs during the combustion process, primarily involving the release of water and the formation of a protective char layer. chemiis.comamericanborate.com

The underlying mechanisms of action for borate compounds, including manganese borate, in flame retardancy can be categorized as follows:

Gas Phase Action: Upon heating, the hydrated form of manganese borate releases its water of crystallization as steam. chemiis.comaerofiltri.it This process has a dual effect. Firstly, the release of non-combustible water vapor dilutes the concentration of flammable gases and oxygen in the immediate vicinity of the material, inhibiting combustion. aerofiltri.itmdpi.com Secondly, the dehydration process is endothermic, meaning it absorbs heat energy from the surroundings, thereby cooling the material and slowing the rate of pyrolysis and burning. aerofiltri.it

Condensed Phase Action: In the solid, or condensed phase, manganese borate contributes to the formation of a glassy, protective layer on the surface of the material. aerofiltri.it This layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and restricting the flow of flammable volatile degradation products to the flame front. mdpi.com Furthermore, the boric acid that can be formed from borates promotes charring of the material. americanborate.comaerofiltri.it This char layer is less flammable than the original material and further insulates the substrate, reducing the release of flammable gases. chemiis.comamericanborate.com

Table 1: Mechanisms of Manganese Borate as a Flame Retardant

| Mechanism | Phase | Description |

| Water Release | Gas Phase | The endothermic release of water cools the material and dilutes flammable gases and oxygen. chemiis.comaerofiltri.it |

| Protective Layer Formation | Condensed Phase | Forms a glassy, non-flammable layer that insulates the material from heat. aerofiltri.it |

| Char Promotion | Condensed Phase | Catalyzes the formation of a carbonaceous char layer, which acts as a further barrier. chemiis.comamericanborate.com |

| Synergism | Both | Can enhance the effectiveness of other flame retardants like antimony oxide. aerofiltri.it |

Application in Lubricant Formulations for Enhanced Performance

Manganese borate is incorporated into lubricant and grease formulations to enhance their performance, particularly under extreme conditions. chemiis.com Its primary functions are to act as an anti-wear, anti-friction, and extreme-pressure additive. chemiis.com

The mechanism of action for borate additives in lubricants involves the formation of a durable, protective film on metal surfaces. borax.com Inorganic borate particles, such as manganese borate, can be dispersed in a base oil stock. borax.com Under the high pressure and temperature conditions that occur at the contact points between moving metal parts, these particles interact with the metal surfaces. This interaction forms a thin, resilient, and low-friction boric acid or borate glass film.

This film provides several key benefits:

Anti-Wear and Anti-Friction: The protective layer physically separates the metal surfaces, preventing direct metal-to-metal contact, which is the primary cause of wear and frictional energy loss. chemiis.comborax.com

Extreme-Pressure (EP) Properties: The borate-derived film is robust and can withstand high loads, preventing catastrophic failure of the lubricant film and seizure of mechanical components under extreme pressure. chemiis.com

Corrosion Inhibition: Borates are known to act as corrosion inhibitors by buffering the pH of the fluid, which helps to neutralize acidic byproducts of lubricant oxidation that can corrode metal parts. americanborate.comborax.com

The use of manganese borate can lead to extended equipment life and improved operational efficiency by reducing wear on critical mechanical components. chemiis.com

Table 2: Performance Enhancement by Manganese Borate in Lubricants

| Property Enhanced | Mechanism | Benefit |

| Anti-Wear | Formation of a protective borate film on metal surfaces. borax.com | Reduces material loss from moving parts. chemiis.com |

| Anti-Friction | The low-shear film reduces the coefficient of friction between surfaces. | Improves energy efficiency. |

| Extreme-Pressure | The durable film withstands high loads, preventing seizure. chemiis.com | Protects equipment under severe operating conditions. |

| Corrosion Inhibition | Buffers pH and neutralizes corrosive acids. americanborate.comborax.com | Prevents chemical degradation of metal components. |

Agricultural Micronutrient Formulations and Their Efficacy in Plant Systems

Manganese borate serves as a valuable micronutrient fertilizer, supplying two essential elements for plant growth: manganese (Mn) and boron (B). chemiis.com Both nutrients play critical roles in various physiological and biochemical processes within plants. researchgate.neticl-growingsolutions.com

Manganese is a crucial component for photosynthesis, specifically within the photosystem II-water oxidizing system. researchgate.netcropnutrition.com It also acts as an activator for numerous enzymes involved in metabolic pathways such as lignin synthesis and nitrogen assimilation. icl-growingsolutions.comkochagronomicservices.com Boron is essential for cell wall structure, membrane function, and reproductive growth.

This compound can be formulated for soil or foliar application to correct deficiencies in crops. chemiis.comresearchgate.net Manganese deficiency is common in sandy soils, organic soils with high pH, and heavily weathered tropical soils. cropnutrition.com Crops highly susceptible to manganese deficiency include cereals like oats and barley, soybeans, and potatoes. cropnutrition.comsaskatchewan.ca

The efficacy of manganese borate formulations lies in their ability to provide a plant-available source of these two micronutrients. saskatchewan.ca

Manganese Efficacy: Adequate manganese supply enhances photosynthetic efficiency, improves resistance to pathogens by promoting lignin synthesis (a key component of cell walls that provides structural defense), and increases tolerance to abiotic stresses like drought and heat. icl-growingsolutions.comcropnutrition.com

Boron Efficacy: The borate component supports cell wall integrity, pollen germination, and fruit and seed development.

Table 3: Role of Manganese and Boron in Plant Systems

| Nutrient | Key Functions | Deficiency Symptoms (General) |

| Manganese (Mn) | Photosynthesis (water splitting), enzyme activation, lignin synthesis, disease resistance. icl-growingsolutions.comcropnutrition.com | Interveinal chlorosis (yellowing between veins) on younger leaves, gray specks (in oats). cropnutrition.com |

| Boron (B) | Cell wall structure, membrane function, pollination, seed and fruit development. | Stunted growth, death of growing points, poor flowering and fruit set. |

Emerging Applications in Energy Storage Systems, including Battery Active Materials

Manganese borate is emerging as a promising material in the field of energy storage, particularly as a cathode material for aqueous zinc-ion batteries (AZIBs). nih.gov These batteries are considered for large-scale energy storage due to their high safety, low cost, and environmentally friendly nature. nih.govalfa-chemistry.com

Recent research has focused on an amorphous form of manganese borate (a-MnBOₓ) which demonstrates significantly improved electrochemical performance compared to crystalline manganese-based materials that often suffer from structural collapse during cycling. nih.gov The disordered, amorphous structure of a-MnBOₓ provides a robust framework that can better accommodate the stress of ion insertion and extraction. nih.gov

The energy storage mechanism in a Zn//a-MnBOₓ battery is complex and involves a dual-energy storage process:

Zn²⁺/H⁺ Intercalation: The outer layer of the material, which transforms into amorphous manganese dioxide (a-MnO₂), provides stable sites for the insertion and extraction of zinc and hydrogen ions. nih.gov

Reversible Conversion Reaction: A zinc-manganese oxy-hydroxide phase (ZnₓMnO(OH)₂) forms on the surface and can be reversibly converted into zinc sulfate hydroxide hydrate (ZHS), which further enhances the charge storage capacity. nih.gov

This unique heterostructure, with an inner a-MnBOₓ "backbone" and a multi-component active surface, endows the battery with impressive performance characteristics. nih.gov

Table 4: Research Findings on Amorphous Manganese Borate in Aqueous Zinc-Ion Batteries

| Performance Metric | Reported Value | Significance |

| Specific Capacity | 360.4 mAh g⁻¹ at 0.3 A g⁻¹ | High charge storage capability. nih.gov |

| Energy Density | 484.2 Wh kg⁻¹ | High energy output per unit mass. nih.gov |

| Cycling Stability | 97.0% capacity retention after 10,000 cycles at 20.0 A g⁻¹ | Excellent long-term durability and ultra-fast charge/discharge capability. nih.gov |

These findings suggest that amorphous manganese borate is a highly promising cathode material that could pave the way for the development of high-performance, long-lifespan aqueous zinc-ion batteries for grid-scale applications. nih.gov